Larixol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

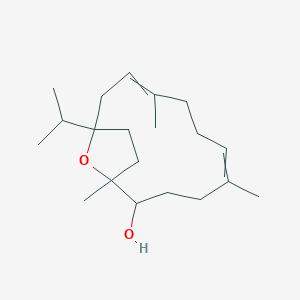

Larixol acetate is a diterpenoid found in Larix and has transient receptor potential canonical 6 (TRPC6) inhibitory and analgesic activities . It inhibits the activity of TRPC6 and is selective for TRPC6 over TRPC3 . It also reduces mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .

Synthesis Analysis

Larixol, a labdane-type diterpenoid, is an intermediate in the synthesis of larixyl acetate . The chemistry of Larixol had a slower evolution compared to other diterpenoids .Molecular Structure Analysis

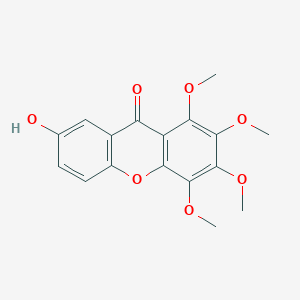

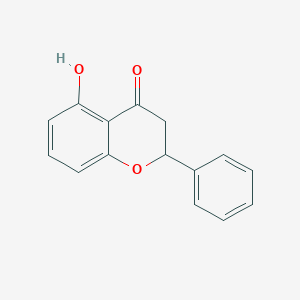

The molecular formula of Larixol acetate is C22H36O3 . It is a well-known labdane-type diterpenoid widely used in organic synthesis .Chemical Reactions Analysis

Larixol is widely used in organic synthesis . The review covers the Larixol based chemical transformations .Physical And Chemical Properties Analysis

The molecular weight of Larixol acetate is 348.52 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Larixol Acetate is a well-known labdane-type diterpenoid widely used in organic synthesis . It has been used in various chemical transformations .

Phytochemical Studies

Larixol Acetate has been the subject of numerous phytochemical studies . These studies have investigated new species containing Larixol Acetate .

Biological Activity Assessments

Larixol Acetate has been assessed for its biological activity . It has been found to have various biological effects .

Transient Receptor Potential Canonical 6 (TRPC6) Inhibitory Activity

Larixol Acetate has been found to inhibit the activity of TRPC6 . It is selective for TRPC6 over TRPC3 and over nine additional TRP channels .

Analgesic Activities

Larixol Acetate has been found to have analgesic activities . Intrathecal administration of Larixol Acetate reduces mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .

Practical Applications

Larixol Acetate has been mentioned in various practical applications . The details of these applications are not specified in the available literature .

Wirkmechanismus

Target of Action

Larixol acetate primarily targets the Transient Receptor Potential Canonical 6 (TRPC6) . TRPC6 is a nonselective and Ca2+ permeable cation channel that mediates pathophysiological responses within pulmonary and renal diseases .

Mode of Action

Larixol acetate acts as a blocker of Ca2+ entry and ionic currents through diacylglycerol- or receptor-activated recombinant TRPC6 channels . It exhibits approximately 12- and 5-fold selectivity compared with its closest relatives TRPC3 and TRPC7, respectively .

Biochemical Pathways

The biochemical pathways affected by Larixol acetate are primarily related to the regulation of Ca2+ entry into cells via the TRPC6 channels . By blocking these channels, Larixol acetate can modulate the downstream effects of these pathways, which include various cellular processes that depend on Ca2+ signaling.

Pharmacokinetics

It has been found to be a potent inhibitor of recombinant trpc6, with an ic50 value of 01–06 µM . This suggests that Larixol acetate has a strong affinity for its target, which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of Larixol acetate’s action include the inhibition of Ca2+ entry and ionic currents through TRPC6 channels . This can lead to a decrease in the pathophysiological responses mediated by TRPC6, such as those seen in pulmonary and renal diseases . In addition, Larixol acetate has been shown to prevent acute hypoxia-induced vasoconstriction in isolated mouse lungs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Larixol acetate involves the conversion of Larixol to its acetate form through acetylation.", "Starting Materials": [ "Larixol", "Acetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Larixol (1.0 g) in methanol (20 mL) and add pyridine (1.0 mL). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetic anhydride (2.0 mL) dropwise to the reaction mixture and stir for another 2 hours at room temperature.", "Step 3: Add water (20 mL) to the reaction mixture and stir vigorously. The product will precipitate out.", "Step 4: Filter the product and wash with water. Dry the product in a vacuum oven at 40°C for 2 hours.", "Step 5: Dissolve the product in a mixture of sodium bicarbonate (10 mL) and water (10 mL).", "Step 6: Acidify the solution with hydrochloric acid until the pH is around 2.", "Step 7: Extract the product with ethyl acetate (3 x 20 mL).", "Step 8: Combine the organic layers and wash with water (2 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 11: Collect the pure product and dry in a vacuum oven at 40°C for 2 hours.", "Step 12: Analyze the product by NMR and IR spectroscopy to confirm its identity as Larixol acetate." ] } | |

CAS-Nummer |

4608-49-5 |

Molekularformel |

C22H36O3 |

Molekulargewicht |

348.52 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.